molecular formula C20H17ClN2O5 B2967201 [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899949-51-0

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2967201
CAS No.: 899949-51-0
M. Wt: 400.82
InChI Key: UYLFLLOJBGQEOB-UHFFFAOYSA-N
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Description

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chloro-substituted phenyl ring, a methoxy group, a carbamoyl group, and an indolizine ring, which contribute to its diverse reactivity and potential utility in various chemical and biological processes.

Scientific Research Applications

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Attachment of the Carbamoyl Group: The carbamoyl group can be attached through a reaction with an isocyanate derivative.

    Substitution with the Chloro-Methoxyphenyl Group: The final step involves the substitution reaction where the chloro-methoxyphenyl group is introduced using a suitable halogenated phenyl derivative and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, potassium carbonate, solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolizine ring and phenyl group.

    Reduction: Reduced forms of the carbonyl and carbamoyl groups.

    Substitution: Substituted derivatives with various nucleophiles.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-12(24)17-10-14(16-5-3-4-8-23(16)17)20(26)28-11-19(25)22-13-6-7-18(27-2)15(21)9-13/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLFLLOJBGQEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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